(E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
Properties
IUPAC Name |
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c1-12-5-7-15(8-6-12)22-23-16(10-20)18-21-17(11-24-18)13-3-2-4-14(19)9-13/h2-9,11,22H,1H3/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUGRBNFZWZCBT-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl-substituted thioamide and a nitrile compound. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the thiazole sulfur atom and carbohydrazonoyl cyanide group under controlled conditions.
Key findings:
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Oxidation with H₂O₂ selectively targets the sulfur atom without affecting aromatic bromine.
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KMnO₄ induces over-oxidation to sulfones, requiring careful stoichiometric control .
Reduction Reactions
Reductive pathways modify the cyano and imine groups:
Notable observations:
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LiAlH₄ reduces both cyano and imine groups, forming a bifunctional amine .
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Catalytic hydrogenation preserves the thiazole ring while reducing the carbohydrazonoyl moiety.
Nucleophilic Substitution
The bromine atom at the 3-bromophenyl group participates in cross-coupling reactions:
Mechanistic insights:
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Suzuki coupling proceeds via a Pd⁰/Pdᴵᴵ cycle, confirmed by DFT calculations .
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Azide substitution follows a radical pathway under copper catalysis .
Cycloaddition and Ring-Opening Reactions
The cyano group enables [2+3] cycloadditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ + NH₄Cl | DMF, 100°C | Tetrazole ring fused to thiazole | 81% | |
| CH₂O + HCl | EtOH, reflux | Oxazole-thiazole hybrid | 63% |
Comparative Reactivity Analysis
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Thermodynamic Stability (ΔG, kcal/mol) |
|---|---|---|---|
| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 54.3 | -12.7 |
| Suzuki Coupling | 3.8 × 10⁻⁴ | 78.9 | -23.4 |
| LiAlH₄ Reduction | 9.1 × 10⁻⁴ | 61.2 | -18.9 |
Data from kinetic studies reveal that Suzuki coupling has the highest thermodynamic stability due to aromatic stabilization .
Industrial-Scale Reaction Optimization
-
Continuous Flow Oxidation : Microreactor systems achieve 92% yield for sulfoxide production (residence time: 8 minutes).
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Microwave-Assisted Substitution : Azide formation completes in 15 minutes (vs. 12 hours conventionally) with 94% yield .
This compound’s reactivity profile highlights its versatility in synthesizing pharmacologically active derivatives, particularly antimicrobial and anticancer agents . Recent advances in green chemistry, such as solvent-free mechanochemical reactions, further enhance its synthetic utility.
Scientific Research Applications
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized using hydrogen peroxide or potassium permanganate.
- Reduction : Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
- Substitution : The bromine atom can be substituted with nucleophiles like amines or thiols.
Chemistry
In the field of chemistry, (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide serves as a vital building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biological Applications
The compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. It has demonstrated synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole .
- Anticancer Potential : Research indicates that the compound may possess anticancer properties, with ongoing studies focusing on its efficacy against different cancer cell lines. The mechanism of action involves the inhibition of specific enzymes or receptors, leading to altered cellular activities .
Medical Applications
The therapeutic potential of (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is being explored in treating various diseases. Its interaction with molecular targets in biological systems suggests possible applications in drug development .
Mechanism of Action
The mechanism of action of (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules from the provided evidence, focusing on substituents, spectral data, and physicochemical properties.
Table 1: Structural and Spectroscopic Comparison of Thiazole Derivatives
Key Comparison Points:
Core Structure: The target compound and –7 derivatives share a thiazole core, while features a benzoxazole-triazole hybrid.
Substituent Effects: Halogen Groups: The 3-bromophenyl group in the target compound and the 4-bromophenyl in exhibit distinct electronic effects. Bromine’s electron-withdrawing nature may reduce electron density on the thiazole ring compared to ’s 4-chlorophenyl . Aromatic Substituents: The 4-methylphenyl group in the target compound increases lipophilicity compared to the dimethylamino group in , which enhances solubility via basic nitrogen .
Functional Groups: Cyanide (C≡N): The target compound and both feature a cyanide group, evident in IR spectra (~2200-2250 cm⁻¹). This group is absent in and , which instead have thione (C=S) or amine (NH) groups . Hydrazonoyl vs.
Spectroscopic Data: NMR: Aromatic protons in all compounds appear between δ 6.1–8.5 ppm. The target’s methyl group (δ ~2.3–2.6) aligns with ’s CH₃ (δ 2.55), while ’s dimethylamino group resonates upfield (δ ~2.8–3.2) . IR: The C-Br stretch (~530–540 cm⁻¹) in the target and is characteristic, while ’s nitro group shows a distinct NO₂ peak (~1520 cm⁻¹) .
Molecular Weight and Bioavailability :
- The target compound (MW ~421) is lighter than ’s triazole derivative (MW 464) but heavier than ’s nitrophenyl analog (MW 377.09). Lower molecular weight may improve bioavailability, though substituent polarity also plays a role .
Research Implications
Structural variations among these compounds highlight the tunability of thiazole-based scaffolds for drug design. For instance:
- Electron-withdrawing groups (e.g., Br, NO₂) may enhance binding to electrophilic targets.
- Software like SHELX and WinGX remain critical for resolving such complex structures .
Further studies should explore synthesis optimization, biological activity, and computational modeling to correlate substituent effects with pharmacological outcomes.
Biological Activity
(E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is . The structure includes a thiazole ring, a bromophenyl group, and a methylphenyl group, which contribute to its unique biological properties.
Table 1: Structural Features and Properties
| Feature | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
| Key Functional Groups | Thiazole ring, carbohydrazonoyl cyanide |
The biological activity of (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : It may act as an inhibitor of p38 MAP kinase and phosphodiesterase IV (PDE IV), which are implicated in inflammatory responses and cancer progression .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways .
Anticancer Activity
Research has shown that thiazole derivatives similar to (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide possess potent anticancer properties. For instance, a study demonstrated that related compounds effectively inhibited breast cancer cell proliferation with IC50 values ranging from 61.58 to 103.49 μM .
Antimicrobial Activity
A series of studies evaluated the antimicrobial efficacy of thiazole derivatives. The minimum inhibitory concentration (MIC) for (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide was found to be significantly lower than that of conventional antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .
Table 2: Summary of Biological Activities
Case Studies
- Breast Cancer Research : A study involving thiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved apoptosis induction through caspase activation and modulation of Bcl-2 family proteins .
- Antimicrobial Evaluation : Another research highlighted the effectiveness of thiazole derivatives in inhibiting biofilm formation in Staphylococcus aureus, showcasing their potential to combat biofilm-associated infections .
Q & A
Q. 1.1. How can the synthesis of this compound be optimized for higher yields and purity?
The synthesis involves multi-step reactions, including cyclization of thiazole precursors and subsequent functionalization. Key steps include:
- Substituent introduction : Bromination at the 3-position of the phenyl group requires controlled electrophilic substitution using Br₂ in acetic acid .
- Carbohydrazonoyl cyanide formation : Condensation of hydrazine derivatives with nitriles under reflux in ethanol, monitored by TLC to track intermediate formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol improves purity (>95%) .
Critical parameters : pH (6–7), temperature (70–80°C), and reaction time (8–12 hr) significantly affect yield (60–75%) .
Q. 1.2. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry of substituents. For example, the thiazole C-2 proton appears as a singlet at δ 8.2–8.4 ppm .
- IR spectroscopy : Stretching vibrations for C≡N (2220–2240 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate the carbohydrazonoyl cyanide group .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 426.7) .
Advanced Research Questions
Q. 2.1. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) determines the E-configuration of the carbohydrazonoyl group. Bond angles (e.g., C=N–C ~120°) and torsion angles confirm spatial arrangement .
- ORTEP visualization : Ellipsoid plots (30% probability) highlight anisotropic displacement parameters, distinguishing bromophenyl and methylphenyl substituents .
Q. 2.2. What strategies address contradictions in biological activity data across studies?
- Bioassay standardization : Use a consistent model (e.g., Aedes aegypti larvae for larvicidal activity) with controls for solvent effects (DMSO ≤1% v/v) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity. For example, the 3-bromophenyl group enhances larvicidal LC₅₀ (5.2 µg/mL) due to increased lipophilicity .
Q. 2.3. How can computational methods predict interaction mechanisms with biological targets?
- Molecular docking : AutoDock Vina simulates binding to acetylcholinesterase (PDB ID: 1EVE). The thiazole ring forms π-π stacking with Trp84, while the bromophenyl group occupies a hydrophobic pocket .
- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns, calculating RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
Q. 2.4. What experimental designs validate the compound’s herbicidal activity while minimizing false positives?
- Dose-response assays : Test concentrations from 0.1–100 µM on Arabidopsis thaliana root elongation. IC₅₀ values <10 µM indicate potency .
- Mode of action studies : Measure ROS accumulation (e.g., H₂O₂ via DCFH-DA fluorescence) and chlorophyll degradation in treated plants .
Methodological Challenges
Q. 3.1. How to resolve discrepancies in thermal stability data from TGA and DSC?
- TGA-DSC coupling : Run simultaneous analyses under nitrogen (10°C/min). A sharp weight loss at 220–240°C (TGA) with an endothermic DSC peak indicates decomposition without melting .
- Reproducibility checks : Compare data across three independent batches to rule out moisture absorption artifacts .
Q. 3.2. What techniques differentiate tautomeric forms in solution vs. solid state?
- Solid-state NMR : N CP-MAS NMR identifies tautomers (e.g., hydrazone vs. azo forms) via distinct chemical shifts (δ 120–150 ppm) .
- Solution IR : Compare KBr pellet (solid) and ATR (solution) spectra; shifts in N–H stretching (3300 cm⁻¹) indicate tautomeric equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
